molecular formula C17H16N2O2S B11771204 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline

3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline

Cat. No.: B11771204
M. Wt: 312.4 g/mol
InChI Key: GWUPWGXZUKEIMT-UHFFFAOYSA-N
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Description

3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,5-dimethoxyphenyl group and an aniline group.

Preparation Methods

The synthesis of 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the thiazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Chemical Reactions Analysis

3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel catalysts and ligands.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.

    Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An antineoplastic drug used in cancer treatment.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Biological Activity

3-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other therapeutic potentials.

Structural Overview

The compound features a thiazole ring, which is known for its biological relevance, particularly in drug discovery. The presence of the 2,5-dimethoxyphenyl substituent enhances the molecule's electronic properties and steric factors, potentially influencing its pharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (lung cancer)TBDInduction of apoptosis
Similar Thiazole DerivativesHCT116 (colon cancer)17.8Down-regulation of oncogenes
Thiazole-based CompoundsMCF-7 (breast cancer)TBDInhibition of cell proliferation

Preliminary findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, studies have shown that thiazole derivatives can down-regulate genes associated with tumor growth and metastasis such as EGFR and KRAS in treated cells .

Antimicrobial Properties

Thiazole-containing compounds are also noted for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against various microbial strains.

Key Findings:

  • Antibacterial Activity: Thiazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity: Some studies indicate potential antifungal properties against common pathogens like Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural characteristics. The presence of electron-donating groups, such as methoxy groups in the phenyl ring, has been correlated with enhanced potency against various targets.

SAR Insights

  • Electron Donors: Groups like -OCH3 increase solubility and bioavailability.
  • Thiazole Ring Modifications: Alterations in the thiazole structure can lead to variations in potency and selectivity for different biological targets.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the cytotoxic effects of a series of thiazole derivatives on multiple cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against various lines, indicating moderate to high efficacy.
  • Case Study 2: Antimicrobial Screening
    • Another research effort focused on assessing the antimicrobial properties of thiazole derivatives against clinical isolates. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2O2S/c1-20-13-6-7-16(21-2)14(9-13)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3

InChI Key

GWUPWGXZUKEIMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

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